molecular formula C10H17B B12284857 (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane

(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane

Cat. No.: B12284857
M. Wt: 148.06 g/mol
InChI Key: JOJBKYUGLWAPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane typically involves the reaction of α-pinene with borane reagents. One common method is the reaction of α-pinene with borane-tetrahydrofuran (BH3-THF) complex . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane may involve larger-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane involves the formation of a boron-carbon bond through hydroboration. The borane group adds to the carbon-carbon double bond of an alkene, resulting in the formation of a boron-carbon bond. This reaction is highly regioselective and stereoselective, leading to the formation of chiral products . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .

Comparison with Similar Compounds

[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane is unique compared to other borane compounds due to its high regioselectivity and stereoselectivity in hydroboration reactions. Similar compounds include:

These compounds differ in their reactivity, selectivity, and applications, with [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane being particularly useful in asymmetric synthesis .

Properties

Molecular Formula

C10H17B

Molecular Weight

148.06 g/mol

InChI

InChI=1S/C10H17B/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3

InChI Key

JOJBKYUGLWAPQL-UHFFFAOYSA-N

Canonical SMILES

[B]C1CC2CC(C1C)C2(C)C

Origin of Product

United States

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